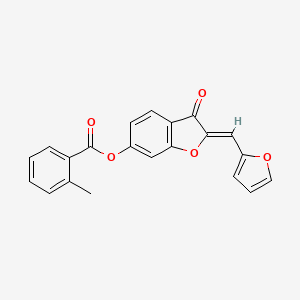

![molecular formula C16H10Cl2N4S B2484857 3-{[(3,4-diclorofenil)metil]sulfanil}-5H-[1,2,4]triazino[5,6-b]indol CAS No. 383147-81-7](/img/structure/B2484857.png)

3-{[(3,4-diclorofenil)metil]sulfanil}-5H-[1,2,4]triazino[5,6-b]indol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a useful research compound. Its molecular formula is C16H10Cl2N4S and its molecular weight is 361.24. The purity is usually 95%.

BenchChem offers high-quality 3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Mecanismo: La citotoxicidad del compuesto puede estar relacionada con la quelación del hierro. Los quelantes de hierro como la deferoxamina (DFO) y la deferasirox (DFX) han demostrado actividad anticancerígena al detener el ciclo celular e inducir la apoptosis .

- Síntesis: Los investigadores han informado una síntesis fácil de derivados de [1,2,4]triazino[5,6-b]indol sustituidos con tert-butilo . Estudios adicionales sobre rutas sintéticas y modificaciones podrían mejorar su accesibilidad.

Propiedades Anticancerígenas

Metodología Sintética

Mecanismo De Acción

Target of Action

The primary target of this compound is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . The avidity of cancer cells for iron highlights the potential for iron chelators to be used in cancer therapy .

Mode of Action

This selective binding is significant as it influences the compound’s cytotoxicity. The addition of Fe2+ has been shown to abolish the cytotoxicity of the compound .

Biochemical Pathways

The compound’s interaction with iron ions affects various biochemical pathways. By binding to ferrous ions, the compound can significantly inhibit cancer cell proliferation . This is because rapidly proliferating cancer cells have a higher iron requirement than normal cells .

Pharmacokinetics

The compound’s selective binding to ferrous ions and its impact on cancer cell proliferation suggest that it may have a significant bioavailability in the body .

Result of Action

The compound has been shown to have strong antiproliferative activity in vitro against various cancer cells . It can arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors such as the presence of ferrous ions. As mentioned earlier, the addition of ferrous ions can abolish the compound’s cytotoxicity . This suggests that the compound’s action can be modulated by changes in the environment.

Direcciones Futuras

The introduction of different groups into the 1,2,4-triazine system, leading to a series of structurally novel compounds, is of synthetic importance for current medicinal chemistry needs . This could be a potential future direction for research involving “3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole”.

Propiedades

IUPAC Name |

3-[(3,4-dichlorophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N4S/c17-11-6-5-9(7-12(11)18)8-23-16-20-15-14(21-22-16)10-3-1-2-4-13(10)19-15/h1-7H,8H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOCDILJKRJFHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(3-(pentyloxy)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2484776.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2484777.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2484778.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2484779.png)

![N-(furan-2-ylmethyl)-2-[4-(2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2484780.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2484781.png)

![5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2484785.png)

![7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2484791.png)

![Ethyl 3-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484794.png)

![2-(2-Oxopropylsulfanyl)-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2484796.png)